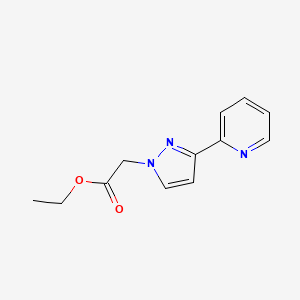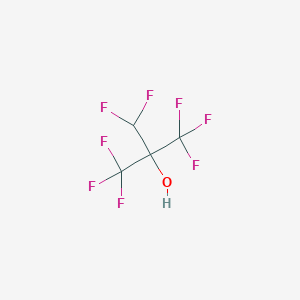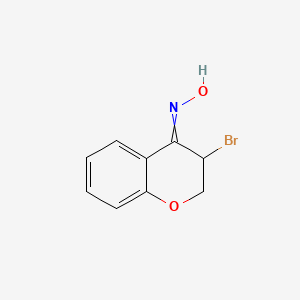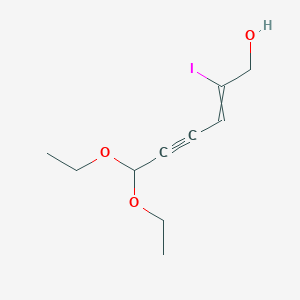
1H-Pyrazole-1-acetic acid, 3-(2-pyridinyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-1-acetic acid, 3-(2-pyridinyl)-, ethyl ester: is a chemical compound with the molecular formula C10H9N3O2 It is a derivative of pyrazole and pyridine, which are both heterocyclic aromatic organic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-1-acetic acid, 3-(2-pyridinyl)-, ethyl ester typically involves the reaction of 3-(2-pyridinyl)-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazole-1-acetic acid, 3-(2-pyridinyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1H-Pyrazole-1-acetic acid, 3-(2-pyridinyl)-.
Reduction: Formation of 1H-Pyrazole-1-acetic acid, 3-(2-pyridinyl)-, ethyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-1-acetic acid, 3-(2-pyridinyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-1-acetic acid, 3-(2-pyridinyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine and pyrazole rings play a crucial role in the binding affinity and specificity of the compound. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-1-acetic acid, 3-(2-pyridinyl)-: A closely related compound with similar structural features.
3-(2-Pyridyl)-1H-pyrazole-5-carboxylic acid: Another derivative with potential biological activity.
Uniqueness: 1H-Pyrazole-1-acetic acid, 3-(2-pyridinyl)-, ethyl ester is unique due to its specific ester functional group, which can influence its reactivity and solubility. The combination of pyrazole and pyridine rings also provides a distinct set of chemical properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
162435-10-1 |
|---|---|
Molekularformel |
C12H13N3O2 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
ethyl 2-(3-pyridin-2-ylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)9-15-8-6-11(14-15)10-5-3-4-7-13-10/h3-8H,2,9H2,1H3 |
InChI-Schlüssel |
CWVMNCORRJIPJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C=CC(=N1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)











![4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14281768.png)
